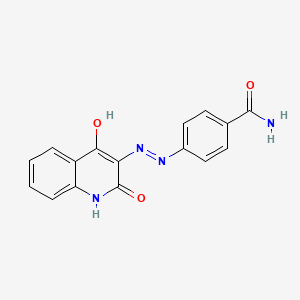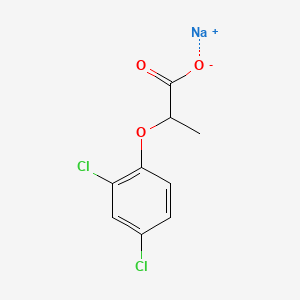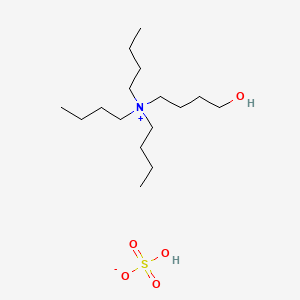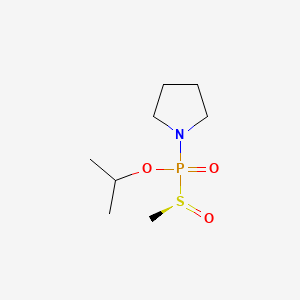
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is a complex organic compound with a unique structure that includes a phosphinic acid moiety, a methylsulfinyl group, and a pyrrolidinyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring, followed by the introduction of the phosphinic acid and methylsulfinyl groups. Common reagents used in these reactions include phosphorus trichloride, methylsulfinyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The phosphinic acid moiety can be reduced to a phosphine.
Substitution: The pyrrolidinyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the phosphinic acid moiety produces a phosphine.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic acid derivatives: These compounds share the phosphinic acid moiety and have similar chemical properties.
Methylsulfinyl compounds: These compounds contain the methylsulfinyl group and exhibit similar reactivity.
Pyrrolidinyl compounds: These compounds include the pyrrolidinyl ring and have comparable structural features.
Uniqueness
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
141931-18-2 |
|---|---|
Molekularformel |
C8H18NO3PS |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-[[(R)-methylsulfinyl]-propan-2-yloxyphosphoryl]pyrrolidine |
InChI |
InChI=1S/C8H18NO3PS/c1-8(2)12-13(10,14(3)11)9-6-4-5-7-9/h8H,4-7H2,1-3H3/t13?,14-/m1/s1 |
InChI-Schlüssel |
VOJPTGYHALOHFT-ARLHGKGLSA-N |
Isomerische SMILES |
CC(C)OP(=O)(N1CCCC1)[S@@](=O)C |
Kanonische SMILES |
CC(C)OP(=O)(N1CCCC1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


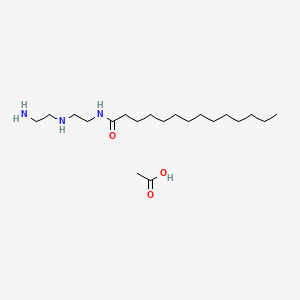
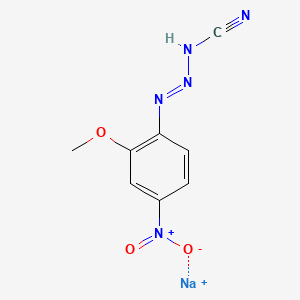
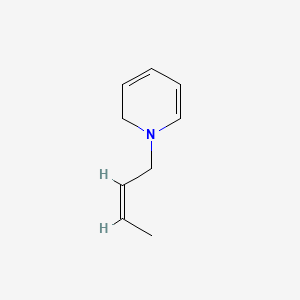

![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
